FKBP-13
Description
Properties
CAS No. |
142192-36-7 |
|---|---|
Molecular Formula |
C8H13NO |
Origin of Product |
United States |
Fkbp 13 Protein Structure, Dynamics, and Enzymatic Activity
Peptidyl-Prolyl Isomerase (PPIase) Activity of FKBP-13
A defining characteristic of FKBP-13 is its intrinsic peptidyl-prolyl cis-trans isomerase (PPIase) activity, also known as rotamase activity. frontiersin.orguniprot.orgnih.govpnas.orgfrontiersin.orgnih.gov This enzymatic function involves catalyzing the interconversion of proline imidic peptide bonds between their cis and trans conformations. uniprot.org This isomerization is often a rate-limiting step in protein folding, suggesting that FKBP-13 facilitates the proper folding of newly synthesized proteins. pnas.orgnih.gov
The PPIase activity of FKBP-13 has been demonstrated with synthetic substrates. For instance, the isolated, oxidized form of AtFKBP13 efficiently catalyzes the peptidyl-prolyl cis-trans isomerization of a chromogenic synthetic pentapeptide. pnas.org While specific kinetic parameters (e.g., Km, kcat) for FKBP-13 are not universally detailed, the conserved nature of its active site residues with FKBP-12 suggests similar substrate preferences. nih.gov FKBP12's rotamase activity is known to be optimal with Leu-Pro and Val-Pro residues as substrates. nih.gov Beyond synthetic peptides, FKBP-13 exhibits biological substrate specificity. In plant chloroplasts, FKBP13 interacts with the Rieske protein, a component of the cytochrome b6f complex, and is involved in regulating its accumulation, thereby impacting photosynthetic electron transfer. uniprot.orgnih.govoup.comresearchgate.net In mammalian systems, FKBP-13 has been shown to interact with immunoglobulin (Ig) molecules, facilitating their ubiquitination. frontiersin.org This suggests a role as a molecular chaperone for client proteins within the ER lumen, recognizing and processing aberrant Ig molecules to alleviate ER stress. frontiersin.org
The PPIase activity of FKBP-13 is subject to various regulatory mechanisms, ensuring its precise function within cellular processes. pnas.org
A notable regulatory mechanism for FKBP-13, particularly in plants, involves redox modulation through disulfide bonds. Arabidopsis thaliana FKBP13 (AtFKBP13) uniquely possesses two disulfide bonds, formed by Cys-5–Cys-17 and Cys-106–Cys-111, which are absent in its animal and yeast counterparts. pnas.org These disulfide bonds are crucial for the protein's PPIase activity. pnas.org Research has shown that both disulfide bonds are redox-active and can be reduced by thioredoxin (Trx) from chloroplast or bacterial sources. pnas.orgoup.com This reduction leads to a loss of FKBP13's enzymatic activity. pnas.orgoup.com This mechanism highlights a distinct paradigm for redox regulation in chloroplasts: unlike many stromal enzymes that are activated by disulfide reduction, AtFKBP13's activity is optimal in its oxidized (disulfide-bonded) state and is inhibited upon reduction of these bonds. uniprot.orgpnas.org The soluble DsbA-like domain of LTO1, another chloroplast protein, has been shown to promote the formation of disulfide bonds in FKBP13, further emphasizing the importance of thiol oxidation for its activity. nih.govfrontiersin.org
The redox regulation of plant FKBP13 can be summarized as follows:
| Redox State | Disulfide Bonds | PPIase Activity | Regulation by Thioredoxin |
| Oxidized | Present (S-S) | Optimal | Inactivated by reduction |
| Reduced | Absent (SH) | Minimal / Lost | Activated by oxidation |
Regulation of PPIase Activity
Structural Biology of FKBP-13 and Its Ligand Interactions
The structural characteristics of FKBP-13 are closely related to those of other FKBP family members, particularly FKBP-12. The conserved PPIase domain is a hallmark of these proteins, and the tertiary structures of FKBP domains are highly similar across the family, making them structurally analogous. frontiersin.orgresearchgate.net
While direct detailed studies on FKBP-13's conformational dynamics are less extensively documented, general principles from FKBP family members, such as FKBP12, provide insights. Conformational dynamics, particularly within the ligand-binding pocket, are understood to be critical for substrate recognition and interaction with various protein partners. nih.gov FKBP-13's role as an ER molecular chaperone implies that it undergoes conformational changes to bind to and facilitate the folding and assembly of proteins. nih.gov Its expression is known to be upregulated in response to heat shock and the accumulation of unfolded proteins in the ER, indicating its dynamic involvement in the cellular stress response. nih.gov A key functional region of FKBP-13 is its C-terminal RTEL sequence, which is essential for its retention within the ER lumen. frontiersin.orgnih.govmolbiolcell.orgresearchgate.net The PPIase domain itself contains a hydrophobic core that forms a crucial drug-binding pocket, mediating its interactions with various ligands. frontiersin.org
FKBP-13 is known to bind to the immunosuppressive macrolides FK506 (Tacrolimus) and Rapamycin (B549165) (Sirolimus). frontiersin.orgnih.govnih.gov However, there is a notable difference in its binding affinity for these two ligands: FKBP-13 exhibits a substantially lower affinity for FK506 compared to Rapamycin. frontiersin.org
The binding affinities are summarized in the table below:
| Ligand | Ki (nM) |
| Rapamycin | 0.9 |
| FK506 | 200 |
The structural basis for these interactions is rooted in the conserved drug-binding site. The amino acid residues that form the drug-binding site of FKBP12 are completely conserved in FKBP13, suggesting that the three-dimensional structures of FKBP12 and its complexes with FK506 serve as excellent models for understanding FKBP13's interactions. nih.gov Crystal structures of FKBP13 in complex with FK506 (e.g., PDB: 4NNR) have been elucidated, providing atomic-level details of the interaction. researchgate.netrcsb.orgacs.org While many interactions are comparable to those observed in FKBP12 complexes, specific differences account for the varied affinities. For instance, Lys170 in FKBP13 forms two hydrogen bonds with Rapamycin, interactions that are notably absent in the FK506 crystal structure. frontiersin.org Additionally, the interaction with Gly169 is lost when FK506 binds, which may contribute to the reduced affinity of FK506 for FKBP13 due to a lack of specific donor atoms. frontiersin.org Despite its ability to bind FK506, the FKBP13-FK506 complex does not significantly inhibit calcineurin in vitro, distinguishing its functional outcome from that of the FKBP12-FK506 complex. pnas.orgfrontiersin.org Furthermore, Rapamycin's binding to FKBP13 has been speculated to interfere with FKBP13's interaction with Ig molecules, potentially impacting its chaperone activity in protein quality control. frontiersin.org
The chemical compound FKBP-13, also known as FK506-binding protein 13 or peptidyl-prolyl cis-trans isomerase FKBP2, is a crucial member of the immunophilin family involved in diverse cellular processes, particularly protein folding and quality control within the endoplasmic reticulum (ER). Its distinct structure, enzymatic activity, and unique localization differentiate it from other FKBP family members, influencing its interactions with immunosuppressive drugs and endogenous protein partners.
Comparison of Drug Binding Pockets Across Fkbp Family Members
The FKBP family comprises multiple members, all possessing a conserved FK506-binding domain (FKBd) that typically spans about 110 amino acids. mdpi.com This domain serves as both the catalytic site for PPIase activity and the ligand-binding pocket for proline residues and synthetic analogs. mdpi.com Despite this shared domain, significant differences exist in their drug-binding characteristics and cellular roles.
FKBP-13 shares approximately 43% amino acid sequence identity and 51% nucleotide sequence identity with FKBP-12, the prototypical and most extensively studied FKBP. pnas.orgpnas.orgnih.govfrontiersin.org Crucially, the amino acid residues forming the drug-binding site and the rotamase active site are completely conserved between FKBP-12 and FKBP-13. pnas.orgpnas.orgfrontiersin.org
However, despite this high conservation in the drug-binding pocket, there are functional distinctions:
Calcineurin Inhibition: While FKBP-12 forms complexes with FK506 and rapamycin (B549165) in the cytosol to inhibit calcineurin and mTOR, respectively, the FK506–FKBP13 complex does not significantly inhibit calcineurin in vitro. frontiersin.orgpnas.org This functional divergence is largely attributed to their differing subcellular localizations. FKBP-12 is cytosolic, whereas FKBP-13 is a membrane-associated protein primarily located in the ER lumen. nih.govfrontiersin.orgnih.gov The ER localization of FKBP-13 likely prevents its complex with rapamycin from directly inhibiting the mTOR pathway, as seen with FKBP12. frontiersin.org
Ligand Affinities and Specificity: Although both FKBP-12 and FKBP-13 bind FK506 and rapamycin, they do so with differing affinities. nih.govrupress.org This subtle difference in binding characteristics can lead to distinct biological outcomes. For instance, FKBP-13 interacts with 4.1G-CTD, a homologue of the erythrocyte membrane cytoskeletal protein 4.1, an interaction that is specifically blocked by FK506. nih.govrupress.orgrupress.org Notably, FKBP-12 does not bind to 4.1G-CTD, indicating a specific recognition mechanism by FKBP-13 despite the conserved drug-binding pocket. nih.govrupress.org The histidyl-proline moiety of 4.1G-CTD is essential for FKBP13 binding. rupress.org
Other FKBP family members also exhibit variations in their binding pockets and functional domains. Larger FKBPs, such as FKBP51 and FKBP52, possess multiple FKBP domains. Their N-terminal FKBP domains are typically responsible for PPIase and ligand-binding activities, while their C-terminal FKBP domains may be catalytically inactive. ntu.edu.sg Furthermore, non-canonical FKBPs, like FKBP38, lack the conserved amino acid residues necessary for FK506 binding and PPIase activity, suggesting FK506-independent functions for these members. researchgate.netntu.edu.sg
Table 2: Comparison of Drug-Binding Characteristics and Localization of FKBP-13 and FKBP-12
| Feature | FKBP-13 | FKBP-12 | Reference |
| Molecular Weight | ~13 kDa | ~12 kDa | ontosight.aipnas.org |
| Amino Acid Identity to FKBP-12 | ~43% | N/A | pnas.orgpnas.orgnih.govfrontiersin.org |
| Nucleotide Identity to FKBP-12 | ~51% | N/A | pnas.orgpnas.orgfrontiersin.org |
| Conserved Drug-Binding Site | Yes (with FKBP-12) | Yes (with FKBP-13) | pnas.orgpnas.orgfrontiersin.org |
| PPIase Activity | Yes | Yes | ontosight.aimybiosource.comrupress.orgfrontiersin.orgnih.govpnas.orguniprot.orguniprot.orgresearchgate.netmdpi.com |
| Inhibition by FK506/Rapamycin | Yes | Yes | rupress.orguniprot.org |
| Subcellular Localization | Primarily ER lumen, membrane-associated | Cytosolic | nih.govfrontiersin.orgfrontiersin.orgnih.gov |
| Calcineurin Inhibition (FK506 complex) | No significant inhibition in vitro | Yes | frontiersin.orgpnas.org |
| Interaction with 4.1G-CTD | Yes (blocked by FK506) | No | nih.govrupress.orgrupress.org |
Cellular Localization and Subcellular Dynamics of Fkbp 13
Endoplasmic Reticulum (ER) Lumen Localization and Retention Mechanisms
FKBP-13 is primarily and extensively localized to the lumen of the endoplasmic reticulum, distinguishing it from the cytosolic FKBP12. fishersci.caguidetopharmacology.orgthermofisher.comnih.govguidetopharmacology.orgnih.gov This ER luminal localization is facilitated by specific targeting and retention mechanisms. The protein possesses an N-terminal signal sequence that directs its entry into the ER. guidetopharmacology.org Crucially, its retention within the ER is mediated by a C-terminal Arg-Thr-Glu-Leu (RTEL) sequence, which functions as a KDEL-like ER retention motif. fishersci.cauni.luthermofisher.com This motif allows FKBP-13 to be retrieved from post-ER compartments, such as the Golgi, and returned to the ER lumen. uni.lu
Studies have shown that FKBP-13 is consistently found in rough microsomal subcellular fractions, which are highly purified rough ER components, alongside other established ER markers like the immunoglobulin heavy-chain binding protein (BiP) and GRP94. guidetopharmacology.orgnih.gov Furthermore, the staining pattern of FKBP-13 closely resembles that obtained with antibodies against the KDEL sequence, reinforcing its primary residence in the ER lumen. guidetopharmacology.org The expression of FKBP-13 is significantly upregulated in response to ER stressors, such as tunicamycin (B1663573), and it is recognized as a downstream target of XBP1, an adaptive unfolded protein response (UPR) protein. thermofisher.comguidetopharmacology.org This upregulation highlights its role as an ER chaperone, vital for maintaining protein homeostasis during ER stress. thermofisher.comnih.govguidetopharmacology.org
Membrane Association and Integration of FKBP-13
Beyond its luminal presence, FKBP-13 is characterized as a membrane-associated protein. fishersci.caguidetopharmacology.orgthermofisher.com It is reported to bind to ER membranes, potentially through a specific membrane-binding domain. thermofisher.com Research has identified direct interactions between FKBP-13 and other membrane-associated proteins, indicating its integration into membrane-related complexes. For instance, FKBP-13 specifically interacts with the N-terminal region (amino acids 1–331) of Brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 1 (BIG1), a key regulator of vesicular trafficking. citeab.com This association has been confirmed through co-immunoprecipitation experiments from Jurkat T cell membranes, where FKBP-13, BIG1, BIG2, and ADP-ribosylation factors (ARFs) were found in complexes. citeab.com
The interaction of FKBP-13 with membrane components extends to the cytoskeleton. FKBP-13 has been shown to associate with 4.1G, a novel homologue of the erythrocyte membrane cytoskeletal protein 4.1 (4.1R). guidetopharmacology.orgnih.govthermofisher.com This interaction suggests a function for FKBP-13 within the membrane cytoskeleton of mammalian cells. fishersci.caguidetopharmacology.orgthermofisher.com
Dynamic Translocation and Trafficking Within Cellular Compartments
While primarily an ER-resident protein, FKBP-13 exhibits dynamic behaviors that involve trafficking between cellular compartments. Its C-terminal RTEL sequence enables it to cycle between the ER and the Golgi apparatus. FKBP-13 can traffic to the Golgi and is subsequently retrieved back to the ER via KDEL receptors. uni.lu This retrograde transport mechanism is crucial for maintaining the composition of the ER and can influence the dynamics of other cycling proteins, such as Golgi enzymes. uni.lu
The interaction of FKBP-13 with proteins involved in vesicular transport, such as BIG1, BIG2, and ARF, further highlights its dynamic role. Treatment with FK506, an immunosuppressant that binds to FKBP-13, has been shown to increase the membrane association of BIG1, BIG2, and ARF in Jurkat cells. citeab.com This suggests that FKBP-13, potentially through its interaction with these guanine nucleotide-exchange proteins, influences ARF activity and, consequently, vesicular trafficking pathways. citeab.com Furthermore, endogenous FKBP-13 in the ER has been observed to bind to FRB-containing proteins in the presence of rapamycin (B549165), indicating its involvement in protein-protein interactions that can modulate protein localization and trafficking in response to specific molecular cues.
Localization in Specialized Cells and Tissues (e.g., Erythrocytes, Alveolar Epithelial Cells, Plasma Cells)
FKBP-13's localization is not restricted to cells with extensive ER networks but extends to specialized cell types, where it performs distinct functions.
Erythrocytes (Red Blood Cells): Interestingly, FKBP-13 has been identified in erythrocytes, which are mature red blood cells that lack an endoplasmic reticulum. fishersci.caguidetopharmacology.orgnih.govthermofisher.com In these cells, FKBP-13 cofractionates with the red blood cell homologue of protein 4.1 (4.1R) in various membrane preparations, including ghosts, inside-out vesicles, and Triton shell preparations. guidetopharmacology.org This presence in erythrocytes suggests that FKBP-13 can function independently of the ER, potentially serving as a component of membrane cytoskeletal scaffolds, contributing to the structural integrity and function of the cell membrane. fishersci.caguidetopharmacology.orgthermofisher.com
Alveolar Epithelial Cells: In the lung, FKBP-13 is predominantly localized in bronchial and alveolar epithelial cells. Its expression is notably upregulated in the fibrotic regions of lung tissues from patients with interstitial lung diseases, such as Idiopathic Pulmonary Fibrosis (IPF), and this upregulation correlates with the clinical severity of the disease. Research indicates a potentially protective role for FKBP-13 in these cells; deficiency of FKBP-13 has been shown to increase the sensitivity of mice to bleomycin-induced pulmonary fibrosis, suggesting that it helps protect the epithelium from injury. thermofisher.com The increased levels of FKBP-13 in fibrotic IPF tissues are associated with activation of UPR and apoptosis pathways, further implying its involvement in cellular stress responses in lung epithelial cells.
Plasma Cells: FKBP-13 is markedly overexpressed in long-lived plasma cells, which are cells specialized in secreting large quantities of antibodies and are thus subjected to significant ER stress. fishersci.caguidetopharmacology.org In these cells, FKBP-13 plays a critical role in protein homeostasis. It interacts directly with immunoglobulin (Ig), facilitating its ubiquitination and thereby reducing the extent of ER stress. fishersci.caguidetopharmacology.org Studies in plasmacytoma cell lines have shown that silencing FKBP-13 expression leads to increased secretion of IgA, while its overexpression results in decreased IgA secretion. fishersci.caguidetopharmacology.org This effect can be inhibited by rapamycin, which interferes with the FKBP-13 and IgA interaction. fishersci.caguidetopharmacology.org These findings suggest that FKBP-13 acts as a molecular chaperone, directing misfolded ER client proteins, including immunoglobulins, towards ER-associated degradation (ERAD). This protective mechanism helps mitigate proteotoxic stress in plasma cells, albeit potentially at the expense of antibody production. guidetopharmacology.org
Biological Functions and Molecular Mechanisms of Fkbp 13
Role as a Molecular Chaperone in Protein Folding
FKBP-13 functions as a molecular chaperone, particularly within the ER lumen. rupress.orgnih.govresearchgate.net Its PPIase activity is crucial for catalyzing the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins. ontosight.aimdpi.comatsjournals.org This enzymatic activity facilitates the proper folding and maturation of newly synthesized proteins in the ER. rupress.orgbiorxiv.orgatsjournals.org
Studies have suggested that FKBP-13's expression is upregulated in response to conditions that lead to the accumulation of unfolded proteins in the ER, such as heat shock and ER stress. rupress.orgatsjournals.orgnih.gov This upregulation is characteristic of resident ER proteins involved in the unfolded protein response (UPR), further supporting its role as an ER chaperone. molbiolcell.orgatsjournals.orgnih.gov
While FKBP-13 possesses PPIase activity, its specific endogenous substrates in the ER are still being identified. However, its interaction with and potential role in the folding of specific proteins like proinsulin have been investigated. mdpi.com
Involvement in Protein Quality Control Pathways
FKBP-13 plays a significant role in the protein quality control system of the ER, which is essential for maintaining cellular homeostasis, especially in cells with high protein synthesis rates like plasma cells. biorxiv.orgfrontiersin.orgnih.gov
Facilitation of Protein Maturation and Assembly
As a chaperone with PPIase activity, FKBP-13 contributes to the efficient maturation and assembly of proteins by ensuring correct proline isomerization. ontosight.aimdpi.comatsjournals.org This is particularly important for multi-domain proteins or those forming complexes, where proper folding of individual segments and subsequent assembly are critical for function. rupress.orgbiorxiv.orgatsjournals.org
Research in plasma cells, which produce large quantities of antibodies (immunoglobulins), has highlighted FKBP-13's importance in handling this protein load. frontiersin.orgnih.gov FKBP-13 has been shown to interact with immunoglobulin A (IgA) molecules, suggesting it acts as a molecular chaperone for these nascent polypeptides. frontiersin.orgnih.gov
Mechanisms of Misfolded Protein Recognition and Handling
FKBP-13 is involved in the handling of misfolded proteins within the ER. Studies suggest it can chaperone misfolded ER clients, including immunoglobulins, towards degradation pathways such as ER-associated degradation (ERAD). frontiersin.orgnih.gov This activity helps to reduce the accumulation of potentially toxic misfolded proteins and alleviate ER stress. frontiersin.orgnih.gov
Detailed research findings in plasmacytoma cells demonstrated that FKBP-13 physically interacts with IgA and promotes its ubiquitination, a key step in targeting proteins for proteasomal degradation. frontiersin.orgnih.gov Overexpression of FKBP-13 led to an accumulation of ubiquitin-conjugated protein species, including IgA, similar to the effect of proteasome inhibitors. frontiersin.orgnih.gov This indicates that FKBP-13 facilitates the ubiquitination-mediated degradation of misfolded proteins like immunoglobulins. frontiersin.orgnih.gov
Conversely, silencing FKBP-13 expression in these cells led to the induction of molecules involved in the terminal UPR and ER stress-associated apoptosis, underscoring its protective role against ER stress by promoting the clearance of misfolded proteins. frontiersin.org
| Experimental Observation | Implication for Misfolded Protein Handling | Source |
| FKBP-13 interacts with IgA in plasmacytoma cells. | Acts as a chaperone for ER clients like immunoglobulins. | frontiersin.orgnih.gov |
| Overexpression of FKBP-13 increases ubiquitinated proteins. | Promotes ubiquitination of misfolded proteins. | frontiersin.orgnih.gov |
| Accumulated ubiquitin conjugates include IgA. | Targets misfolded immunoglobulins for degradation. | frontiersin.orgnih.gov |
| FKBP-13 silencing induces ER stress and apoptosis markers. | Protective role against ER stress by clearing misfolded proteins. | frontiersin.org |
Contribution to Intracellular Calcium Regulation
While FKBP12 is well-established for its association with intracellular calcium channels like the ryanodine (B192298) receptor and IP3 receptor, suggesting a role in calcium flux regulation, the involvement of FKBP-13 in intracellular calcium regulation is less clearly defined. nih.govrupress.orgresearchgate.netleedsbeckett.ac.uk
Early studies on the localization of FKBP-13 to the ER lumen noted that the ER is a major site of intracellular calcium storage, suggesting a possible involvement of FKBP-13 in this function. nih.govresearchgate.net However, specific molecular mechanisms by which FKBP-13 might directly regulate calcium channels or calcium homeostasis within the ER lumen require further detailed investigation. While some sources suggest a potential role for immunophilins, including FKBP-13, in regulating intracellular calcium, the precise nature of FKBP-13's contribution remains an area of ongoing research. nih.govresearchgate.netleedsbeckett.ac.uk
Fkbp 13 in Cellular Stress Responses and Homeostasis
Induction of FKBP-13 Expression During Endoplasmic Reticulum (ER) Stress
FKBP-13 expression is notably induced during conditions that trigger ER stress. Treatment with ER stressors like tunicamycin (B1663573), which inhibits N-linked glycosylation and leads to the accumulation of unfolded proteins, has been shown to increase FKBP-13 expression in the ER lumen. frontiersin.orgnih.govnih.gov This induction is a characteristic feature of the cellular adaptive response to mitigate the effects of protein misfolding within the ER. Studies in yeast have also demonstrated that the FKB2 gene, encoding FKBP-13, is regulated in response to the accumulation of unfolded proteins in the ER. pnas.org Furthermore, heat shock, another stressor that can disrupt protein folding, also elevates FKBP-13 mRNA levels. pnas.org Elevated FKBP13 expression has been observed in fibrotic lung tissues from patients with idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases, correlating with markers of ER stress. biorxiv.orgatsjournals.orgatsjournals.orgnih.gov
Integration within the Unfolded Protein Response (UPR)
FKBP-13 is considered a component of the UPR, contributing to the cellular mechanisms aimed at restoring ER homeostasis during stress. atsjournals.orgnih.gov The UPR involves increasing the synthesis of folding factors, enhancing protein-folding capacity, and reducing the load of new proteins entering the ER. frontiersin.org FKBP-13's role as a chaperone and PPIase is consistent with these adaptive UPR functions. nih.govresearchgate.net
Downstream Targeting by UPR Effectors (e.g., XBP1)
Research indicates that FKBP-13 is a downstream target of UPR effectors, particularly the spliced form of X-box binding protein 1 (XBP1s). frontiersin.orgnih.govnih.gov XBP1 is a transcription factor activated during the IRE1 branch of the UPR. biomolther.orgnih.gov Upon ER stress, IRE1 splices the mRNA of unconventional XBP1u, generating the active XBP1s. nih.govresearchgate.net XBP1s then translocates to the nucleus and upregulates the expression of various UPR target genes, including those involved in protein folding, ER-associated degradation (ERAD), and secretion. nih.govresearchgate.net Overexpression of spliced XBP1 has been shown to markedly induce FKBP-13 expression, highlighting its regulation by this key UPR transcription factor. frontiersin.orgnih.gov This suggests that the IRE1-XBP1 pathway plays a role in increasing FKBP-13 levels to enhance the protein-folding capacity and quality control within the ER during stress.
Cytoprotective Mechanisms of FKBP-13 Against Stress-Induced Apoptosis
FKBP-13 plays a cytoprotective role, particularly against apoptosis induced by ER stress. Silencing of FKBP-13 expression has been shown to lead to the induction of molecules involved in the terminal UPR and ER stress-associated apoptosis. frontiersin.orgnih.govnih.gov This suggests that FKBP-13 is crucial for preventing cells from undergoing programmed cell death when faced with overwhelming ER stress.
Studies in plasmacytoma cells, which experience significant ER stress due to high immunoglobulin synthesis, have demonstrated that FKBP-13 interacts with immunoglobulins and facilitates their ubiquitination, thereby lowering the extent of ER stress. frontiersin.orgnih.govnih.gov This action likely directs misfolded or surplus immunoglobulins towards ER-associated degradation, reducing the burden on the ER and preventing the activation of pro-apoptotic pathways. frontiersin.orgnih.gov In the context of lung fibrosis, deficiency in FKBP-13 increased the sensitivity of mice to bleomycin-induced pulmonary fibrosis, which was associated with an increase in apoptotic epithelial cells. biorxiv.orgatsjournals.orgnih.gov This further supports a protective role for FKBP-13 against stress-induced cell death.
Maintenance of Protein Homeostasis in Specific Cellular Contexts (e.g., Plasma Cells)
FKBP-13 is a key regulator of protein homeostasis, particularly in cells characterized by high protein synthesis and secretion, such as plasma cells. frontiersin.orgfrontiersin.orgnih.gov Plasma cells are terminally differentiated B lymphocytes that produce and secrete large quantities of antibodies (immunoglobulins), placing a considerable strain on the ER. frontiersin.orgnih.govnih.gov
In long-lived plasma cells, marked overexpression of FKBP-13 has been observed. frontiersin.orgnih.gov FKBP-13 contributes to ER protein homeostasis in these cells by acting as a molecular chaperone that helps manage the load of newly synthesized immunoglobulins. frontiersin.orgnih.gov It interacts with immunoglobulins and promotes their ubiquitination, facilitating their degradation via the ERAD pathway when they are misfolded or in excess. frontiersin.orgnih.govnih.gov This mechanism helps to alleviate ER stress and prevent the induction of apoptosis. frontiersin.orgnih.govnih.gov
However, this cytoprotective role in plasma cells appears to come at the expense of antibody production. frontiersin.orgnih.govnih.gov Overexpression of FKBP-13 in plasmacytoma cells led to a significant reduction in secreted IgA, while FKBP-13 knockdown had the opposite effect, increasing secreted IgA. frontiersin.orgnih.govnih.gov The level of FKBP-13 has been inversely correlated with the amount of secreted antibody in long-lived plasma cells from autoimmune mice, suggesting a trade-off between cell survival and maximum antibody output mediated by FKBP-13. frontiersin.orgnih.govnih.gov
Beyond plasma cells, FKBP-13 is thought to play a role in protein folding in the ER more broadly. frontiersin.org Its PPIase activity is important for the proper folding of proteins containing proline residues. While it has been suggested to play a role in collagen biosynthesis, its affinity for hydroxylated collagen substrates appears lower compared to other ER-resident FKBPs like FKBP65. frontiersin.orgbiorxiv.org FKBP-13 has also been implicated in proinsulin folding in pancreatic beta cells. researchgate.net
Molecular Interactions and Complex Formation of Fkbp 13
Protein-Protein Interaction Networks of FKBP-13
Studies have identified several key interaction partners of FKBP-13, highlighting its involvement in distinct cellular pathways.
Interaction with Immunoglobulins and Implications for Secretion
FKBP-13 has been shown to interact with immunoglobulins (Ig), particularly in plasma cells which are characterized by high rates of Ig synthesis and secretion. frontiersin.orgfrontiersin.org This interaction appears to be crucial for protein homeostasis in these cells. FKBP-13 facilitates the ubiquitination of Ig, which in turn lowers the extent of ER stress. frontiersin.orgfrontiersin.org Research indicates that FKBP-13 plays a role in the quality control of Ig within the ER. frontiersin.org Overexpression of FKBP-13 in plasmacytoma cells resulted in a significant reduction in secreted IgA, while knockdown of FKBP-13 led to an increased amount of secreted IgA. frontiersin.orgfrontiersin.org This suggests that FKBP-13 acts as a molecular chaperone, potentially delivering misfolded Ig molecules for ER-associated degradation (ERAD), thereby reducing proteotoxic stress at the expense of antibody production. frontiersin.org Rapamycin (B549165) has been observed to interfere with the interaction between FKBP-13 and IgA, leading to an enhancement in the amount of secreted IgA. frontiersin.orgfrontiersin.orgfrontiersin.org
Table 1: Effect of FKBP-13 Expression on Secreted IgA
| FKBP-13 Expression Level | Secreted IgA Level (Relative to Control) | Reference |
| Overexpression | Decreased | frontiersin.orgfrontiersin.org |
| Knockdown | Increased | frontiersin.orgfrontiersin.org |
Association with Erythrocyte Membrane Cytoskeletal Protein 4.1 Homologs (4.1G, 4.1R)
FKBP-13 associates with homologs of the erythrocyte membrane cytoskeletal protein 4.1, specifically 4.1G and 4.1R. nih.govfrontiersin.orgnih.gov The interaction with 4.1G was initially identified through yeast two-hybrid screens, revealing that FKBP-13 binds to the COOH-terminal domain (CTD) of 4.1G. nih.govosti.gov This interaction has been confirmed by in vitro binding and coimmunoprecipitation experiments. researchgate.netnih.govosti.gov The histidyl-proline moiety within the 4.1G-CTD is required for FKBP-13 binding. nih.govosti.gov In situ hybridization studies have demonstrated the colocalization of FKBP-13 and 4.1G-CTD throughout the body during development, supporting a physiological role for this interaction. wikigenes.orgnih.govnih.govosti.gov Interestingly, FKBP13 cofractionates with the red blood cell homologue of 4.1 (4.1R) in erythrocyte ghost preparations, inside-out vesicles, and Triton shell preparations. nih.govnih.govresearchgate.net The presence of FKBP13 in erythrocytes, which lack an ER, suggests that FKBP13 may also function as a component of membrane cytoskeletal scaffolds. nih.govnih.gov
Interaction with Guanine (B1146940) Nucleotide-Exchange Proteins (e.g., BIG1)
FKBP-13 interacts with brefeldin A-inhibited guanine nucleotide-exchange protein 1 (BIG1), a protein involved in activating ADP-ribosylation factors (ARFs) which are critical for vesicular trafficking. pnas.orgnih.gov Yeast two-hybrid screens identified a specific interaction between the N-terminal region (amino acids 1–331) of BIG1 and FKBP-13. wikigenes.orgpnas.orgnih.gov This association has been validated through coimmunoprecipitation of endogenous BIG1 and FKBP-13 from Jurkat T cells. wikigenes.orgpnas.orgnih.gov The interaction between BIG1 and FKBP13 suggests a potential role for FKBP-13 in regulating vesicular trafficking pathways by influencing ARF activity through its association with guanine nucleotide-exchange proteins. wikigenes.orgpnas.orgnih.gov
Formation of Macromolecular Complexes and Functional Consequences
FKBP-13 can exist in macromolecular complexes. pnas.org Its interaction with BIG1 and BIG2 (another guanine nucleotide-exchange protein) suggests its involvement in complexes related to vesicular trafficking. pnas.orgnih.gov Coimmunoprecipitation experiments have shown that antibodies against either BIG1 or FKBP13 can precipitate both proteins, as well as ARF and BIG2, from Jurkat cell membranes, indicating their presence in the same complexes. pnas.org The formation of these complexes is consistent with a role for FKBP-13 in influencing ARF activity and vesicular transport. wikigenes.orgpnas.orgnih.gov While FKBP13 is primarily known for its ER localization, its presence in erythrocyte membrane cytoskeletal fractions and interaction with 4.1R suggest its potential involvement in membrane-associated complexes outside the ER. nih.govnih.govresearchgate.net
Characterization of FKBP-13 Binding Partners and Substrates
Beyond the specific interactions with immunoglobulins, protein 4.1 homologs, and BIG1, FKBP-13 is known to interact with other proteins. As a PPIase, its substrates are peptides containing proline residues, where it catalyzes the cis-trans isomerization of imidic peptide bonds. scbt.comontosight.aimdpi.com While FKBP13 possesses PPIase activity, its specific endogenous substrates are still being characterized. The interaction with the CTD of 4.1G, which contains peptidyl-prolyl bonds, suggests that 4.1G could be a substrate for FKBP13's isomerase activity, potentially influencing the conformation or function of 4.1G. nih.govosti.gov FKBP13's role as a chaperone in facilitating the ubiquitination and degradation of misfolded immunoglobulins indicates that misfolded Ig molecules are also effectively binding partners and substrates for its quality control function. frontiersin.org Although FKBP13 binds FK506 and rapamycin, its lower affinity for FK506 compared to FKBP12 suggests potential differences in their in vivo substrate specificities. nih.govacs.org
Table 2: Known FKBP-13 Binding Partners
| Binding Partner | Type of Interaction | Cellular Location(s) Involved | Functional Implication(s) | Reference |
| Immunoglobulins (e.g., IgA) | Protein-Protein | Endoplasmic Reticulum | Protein quality control, ubiquitination, secretion regulation | frontiersin.orgfrontiersin.orgcore.ac.uk |
| Protein 4.1G (COOH-terminal domain) | Protein-Protein | Widespread (ER, membrane?) | Membrane cytoskeleton, potential PPIase substrate | wikigenes.orgresearchgate.netnih.govnih.govosti.gov |
| Protein 4.1R | Association/Cofractionation | Erythrocyte Membrane | Membrane cytoskeleton | nih.govnih.govresearchgate.net |
| BIG1 (N-terminal region) | Protein-Protein | Golgi, Cytosol, Membranes | Vesicular trafficking, ARF activation | wikigenes.orgpnas.orgnih.gov |
| BIG2 | Association (in complexes) | Golgi, Cytosol, Membranes | Vesicular trafficking | pnas.orgnih.gov |
| ARF proteins | Association (in complexes) | Golgi, Cytosol, Membranes | Vesicular trafficking | pnas.orgnih.gov |
Mechanistic Roles of Fkbp 13 in Pathophysiological Processes
Molecular Mechanisms of FKBP-13 Involvement in Fibrotic Diseases
Fibrotic diseases are characterized by excessive deposition of extracellular matrix, often driven by chronic injury and inflammation. nih.govbiorxiv.org ER stress and the unfolded protein response (UPR) have been implicated in fibrotic processes. nih.govbiorxiv.organnualreviews.orgatsjournals.org FKBP-13, as an ER chaperone induced during ER stress, plays a role in the pathogenesis of these conditions. biorxiv.orgatsjournals.orgbiorxiv.org
Contribution to Lung Fibrosis Pathophysiology
Studies have shown elevated expression of FKBP-13 in the fibrotic regions of lung tissues from patients with idiopathic pulmonary fibrosis (IPF), hypersensitivity pneumonitis, rheumatoid arthritis-associated interstitial lung disease, and sarcoidosis. nih.govatsjournals.orgbiorxiv.orgresearchgate.netnih.govatsjournals.orgatsjournals.org This increased expression correlates with declining lung function and increased disease severity in IPF patients. nih.govbiorxiv.orgresearchgate.netatsjournals.orgatsjournals.org
Research using FKBP-13 knockout mice in a bleomycin-induced model of pulmonary fibrosis has provided further insight into its role. FKBP-13-deficient mice exhibited increased susceptibility to injury, more severe fibrosis, heightened inflammation, and impaired resolution of fibrosis compared to control mice. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.govatsjournals.org These findings suggest a protective role for FKBP-13 against bleomycin-induced lung injury, inflammation, and fibrosis. nih.govbiorxiv.orgresearchgate.netnih.govatsjournals.org
Data from studies on lung fibrosis highlight the correlation between FKBP-13 expression and markers of fibrosis and ER stress:
| Marker | Correlation with FKBP-13 Expression (Protein Level) | Correlation with FKBP-13 Expression (mRNA Level) | Source |
| α-SMA | Positive | Not specified | nih.govbiorxiv.orgatsjournals.org |
| GRP78 | Positive | Positive | nih.govbiorxiv.orgatsjournals.org |
| Total XBP1 | Positive | Positive | nih.govbiorxiv.orgatsjournals.org |
| CHOP | Not specified | Positive | nih.govbiorxiv.org |
| Bax | Not specified | Positive | nih.govbiorxiv.org |
| Bim | Not specified | Negative | nih.govbiorxiv.org |
Note: α-SMA is a myofibroblast marker, while GRP78, XBP1, and CHOP are markers of the UPR and ER stress. Bax and Bim are involved in apoptosis.
Modulatory Role in Cellular Sensitivity to Injury and Inflammation
The increased severity of lung injury and inflammation observed in FKBP-13 knockout mice in the bleomycin (B88199) model indicates that FKBP-13 plays a role in modulating cellular sensitivity to injury and inflammation. nih.govbiorxiv.orgresearchgate.netnih.govatsjournals.org The heightened inflammatory response in FKBP-13 deficient mice at early stages of fibrosis (Day 7 post-bleomycin) further supports this modulatory role. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.govatsjournals.org This suggests that FKBP-13 contributes to cellular resilience against injurious stimuli that can trigger inflammation and subsequently fibrosis.
Participation in Cellular Apoptosis Pathways at the Molecular Level
FKBP-13 has been shown to influence cellular apoptosis, particularly in the context of ER stress. As an ER chaperone, it is involved in promoting cell survival by facilitating protein folding and degradation of misfolded proteins, thereby mitigating proteotoxic stress that can trigger apoptosis. nih.govfrontiersin.orgnih.govatsjournals.orgfrontiersin.org
Studies in plasma cells have demonstrated that FKBP-13 protects against ER stress-induced apoptosis by promoting the degradation of misfolded immunoglobulins. frontiersin.orgnih.govatsjournals.org Silencing of FKBP-13 expression led to the induction of molecules involved in the terminal UPR and ER stress-associated apoptosis. frontiersin.orgnih.govfrontiersin.org In the context of lung fibrosis, FKBP-13 deficiency increased the number of cells positive for TUNEL and cleaved caspase 3, markers of apoptosis, in bleomycin-treated mice, indicating a heightened cellular sensitivity to bleomycin-induced apoptosis. nih.govbiorxiv.orgresearchgate.netnih.govatsjournals.org This suggests a protective role of FKBP-13 against apoptosis in lung tissue during fibrotic processes.
Potential Linkages to Neurodegenerative Disease Mechanisms (e.g., Presenilin Destabilization)
While primarily known for its ER functions, FKBP-13 has also been implicated in neurodegenerative contexts. FKBP-13 was found to interact with a homologue of the erythrocyte membrane cytoskeletal protein 4.1, suggesting a potential role in the membrane cytoskeleton of mammalian cells. nih.govnih.gov
In the context of Alzheimer's disease, inhibition of FKBP-13 has been reported to destabilize presenilins, a family of transmembrane proteins crucial for γ-secretase activity. nih.gov Presenilins, particularly Presenilin-1 (PSEN1), are catalytic subunits of the gamma-secretase complex involved in the cleavage of integral membrane proteins like Amyloid-beta precursor protein (APP). ebi.ac.ukuniprot.orggenecards.orgwikipedia.org Mutations in presenilin proteins are linked to familial Alzheimer's disease and result in increased production of the longer form of amyloid-beta, a key component of amyloid deposits in Alzheimer's brains. genecards.orgwikipedia.org The reported link between FKBP-13 inhibition and presenilin destabilization suggests a potential, albeit not fully elucidated, connection between FKBP-13 and the molecular mechanisms underlying certain neurodegenerative conditions. nih.gov
Role in Regulating Cellular Output and Secretion Under Stress
FKBP-13's function in protein folding and quality control within the ER suggests a role in regulating the output and secretion of proteins, particularly under cellular stress conditions. frontiersin.orgnih.govpnas.org In plasma cells, which are specialized for high rates of immunoglobulin synthesis and secretion, FKBP-13 plays a role in managing the resulting ER stress. frontiersin.orgnih.gov
Research indicates that FKBP-13 interacts with immunoglobulins and facilitates their ubiquitination, leading to lowered ER stress. frontiersin.orgfrontiersin.orgnih.gov This process appears to occur at the expense of antibody production. frontiersin.orgnih.gov Overexpression of FKBP-13 in plasmacytoma cells resulted in a significant reduction in secreted IgA, while knockdown of FKBP-13 led to an increased amount of secreted IgA. frontiersin.orgfrontiersin.orgnih.gov This demonstrates that FKBP-13 can modulate the secretion of proteins, likely by diverting misfolded or excess proteins towards degradation pathways to maintain ER homeostasis and prevent apoptosis under stress. frontiersin.orgnih.gov
Furthermore, FKBP-13 has been implicated in the folding of proinsulin in pancreatic β-cells. mdpi.com FKBP-13 knockout in these cells increased proinsulin turnover and secretion, accompanied by the formation of misfolded proinsulin complexes, suggesting that FKBP-13-dependent isomerization is important for correct proinsulin folding and potentially impacts its secretion. mdpi.com
Advanced Research Methodologies and Approaches for Fkbp 13 Studies
Genetic Manipulation Techniques in Model Organisms
Genetic manipulation techniques are crucial for elucidating the physiological functions of FKBP-13 by altering its expression levels or rendering it non-functional in a controlled manner. These approaches provide insights into the necessity of FKBP-13 for specific biological processes.
Gene Knockout and Knockdown Models for Functional Elucidation
Gene knockout involves the complete or permanent deactivation or deletion of a gene, while gene knockdown reduces the expression level of a gene product, which can be transient or stable. news-medical.net Both techniques are employed to study the functional consequences of reduced or absent FKBP-13.
In model organisms, genetic engineering techniques such as CRISPR-Cas9 can be used for targeted gene knockout of FKBP-13. diva-portal.orgnih.gov This allows researchers to observe the resulting phenotype and infer the biological roles of the protein. For instance, studies in Arabidopsis thaliana have utilized mutant forms of AtFKBP13 lacking specific cysteine pairs involved in disulfide bonds to assess the importance of these residues for PPIase activity, effectively acting as a form of targeted mutagenesis impacting function. pnas.org
Gene knockdown, often achieved through techniques like RNA interference (RNAi) or by utilizing inducible protein degradation systems, offers a way to reduce FKBP-13 levels without complete ablation. news-medical.netnih.gov This can be particularly useful for studying genes that are essential for viability, where a complete knockout might be lethal. Inducible systems, such as those based on the FKBP-rapamycin-binding (FRB) domain and FKBP12, can be adapted to control the degradation of a target protein fused to an FKBP variant, allowing for temporal control over protein levels. nih.govnih.gov While dTAG-13 is a degrader specifically targeting a mutant FKBP12 (FKBP12F36V) fusion protein, the underlying principle of using FKBP variants in inducible degradation systems highlights the broader application of FKBP family members in genetic manipulation tools. guidetopharmacology.org
Research findings using these techniques can include observations on developmental defects, altered cellular processes (e.g., protein folding, stress response), or changes in interaction profiles in organisms or cell lines where FKBP-13 is knocked out or knocked down. For example, studies investigating the role of FKBP13 in protein quality control in the endoplasmic reticulum have likely employed such methods to demonstrate its necessity for these processes. frontiersin.org
Biochemical Characterization Techniques
Biochemical techniques are essential for understanding the intrinsic properties of FKBP-13, including its enzymatic activity and its ability to interact with other molecules.
In Vitro PPIase Activity Assays
FKBP-13 possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues, a process that can be rate-limiting in protein folding. imrpress.com In vitro PPIase activity assays are used to measure the catalytic efficiency of FKBP-13 and investigate factors that modulate its activity.
A common method is the chymotrypsin-coupled assay, which utilizes synthetic peptide substrates with a proline residue, such as N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or N-Suc-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA). pnas.orgoup.comresearchgate.netnih.gov The cis isomer of the peptide is resistant to cleavage by chymotrypsin, while the trans isomer is rapidly cleaved. FKBP-13 catalyzes the isomerization of the cis to the trans form, and the rate of this reaction is monitored by the increase in absorbance at a specific wavelength (e.g., 390 nm) as the trans peptide is cleaved by chymotrypsin. oup.com
Studies have shown that the PPIase activity of FKBP-13 can be influenced by various factors, including redox status. For instance, in Arabidopsis thaliana, the PPIase activity of AtFKBP13 is regulated by its redox state, with reduction by thioredoxin leading to a decrease in activity. pnas.org
Example Data from In Vitro PPIase Assays (Illustrative based on search results):
| Enzyme | Substrate | Condition | kcat/Km (M⁻¹s⁻¹) | Reference |
| AtFKBP13 | Suc-AAPF-pNA | Oxidized | High | pnas.org |
| AtFKBP13 | Suc-AAPF-pNA | Reduced (Thioredoxin) | Reduced | pnas.org |
| AtFKBP13 C5S/C17S Mutant | Suc-AAPF-pNA | Oxidized | ~30% Reduction | pnas.org |
| AtFKBP13 C106S/C111S Mutant | Suc-AAPF-pNA | Oxidized | ~55% Reduction | pnas.org |
| AtFKBP13 Quad Mutant | Suc-AAPF-pNA | Oxidized | ~80% Reduction | pnas.org |
| TaFKBP13 | Suc-ALPF-pNA | - | Detectable | researchgate.net |
Other PPIase assay methods include protease-free UV/Vis assays, dynamic NMR-based methods, fluorescence-based assays, and protein folding/unfolding assays. imrpress.com
Co-immunoprecipitation and Affinity Purification for Interaction Analysis
Identifying the proteins that interact with FKBP-13 is crucial for understanding its cellular functions. Co-immunoprecipitation (Co-IP) and affinity purification are standard techniques used for this purpose.
Co-immunoprecipitation involves using an antibody specific to FKBP-13 to pull down FKBP-13 from cell lysates. frontiersin.orguni-muenchen.de Any proteins that are physically bound to FKBP-13 under the experimental conditions will also be co-precipitated. The precipitated proteins are then typically analyzed by Western blotting using antibodies against potential interaction partners or by mass spectrometry to identify novel interacting proteins. frontiersin.orgresearchgate.net
Affinity purification techniques often involve tagging FKBP-13 with an affinity tag (e.g., FLAG, Strep-tag) and using an affinity resin that specifically binds to the tag to isolate the tagged protein and its interacting partners from cell lysates. researchgate.netacs.org Tandem affinity purification (TAP) methods, which utilize two different affinity tags, can increase the purity of the isolated protein complexes. acs.org Following affinity purification, interacting proteins are commonly identified by mass spectrometry (AP-MS). researchgate.net
These techniques have been used to identify various interaction partners of FKBP-13. For example, FKBP13 has been shown to interact with immunoglobulin A (IgA) molecules, suggesting a role in protein quality control in the ER. frontiersin.org It also interacts with the N-terminal segment of Brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 1 (BIG1), and this interaction can be affected by FK506. pnas.org Studies have also indicated interaction with the Rieske protein, a subunit of the cytochrome b6f complex in chloroplasts. researchgate.net
Example Research Findings from Interaction Analysis:
FKBP13 interacts with IgA molecules in plasmacytoma cells, suggesting a chaperone-like function in the ER. frontiersin.org
Rapamycin (B549165) treatment can reduce the amount of FKBP13 co-immunoprecipitated with IgA. frontiersin.org
FKBP13 interacts with the N-terminal 331-amino acid segment of BIG1. pnas.org
The interaction between FKBP13 and BIG1 can be affected by FK506. pnas.org
FKBP13 interacts with the Rieske subunit of the Cytb6f complex in Arabidopsis. researchgate.net
Structural Analysis Techniques
Understanding the three-dimensional structure of FKBP-13, its domains, and how it interacts with ligands and other proteins at an atomic level is critical for deciphering its mechanism of action and guiding the development of targeted molecules.
X-ray Crystallography Studies of FKBP-13 Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a crystal of purified FKBP-13, either alone or in complex with a ligand or interacting protein fragment, researchers can generate electron density maps from which the 3D structure can be built.
X-ray crystallography studies have provided significant insights into the structure of FKBP-13. The structure of AtFKBP13 from Arabidopsis thaliana revealed the presence of two disulfide bonds, which are unique to chloroplast FKBPs and are important for its PPIase activity and redox regulation. pnas.org These disulfides are formed by Cys-5–Cys-17 and Cys-106–Cys-111. pnas.org Structural comparisons with human and L. pneumophila FKBPs indicate that the PPIase domain of AtFKBP13 has additional strands at the C terminus. pnas.org
Crystallographic studies of FKBP-13 in complex with ligands like FK506 have also been performed. rcsb.orgacs.org These structures provide detailed information about the binding pocket and the specific interactions between FKBP-13 and the ligand. Comparing the structures of FKBP12 and FKBP13 in complex with FK506 has helped explain the differing affinities of these proteins for the drug, highlighting differences in residues within the binding site. nih.gov For instance, the residues corresponding to His-87 and Ile-91 in FKBP12, which interact with FK506, are Ala-95 and Lys-98 in FKBP13. nih.gov
Example Data from X-ray Crystallography Studies:
| PDB ID | Molecule(s) | Organism | Resolution (Å) | Ligand(s) | Key Structural Features/Findings | Reference |
| 4NNR | Peptidyl-prolyl cis-trans isomerase FKBP2 (FKBP13) | Homo sapiens | 1.98 | FK506 | Structure of FKBP13-FK506 complex, insights into calcineurin binding surface. | rcsb.orgacs.org |
| - | AtFKBP13 | A. thaliana | - | - | Presence of two disulfide bonds (Cys5-Cys17, Cys106-Cys111), redox regulation of PPIase activity. | pnas.org |
(Note: The resolution for AtFKBP13 structure was not explicitly stated in the snippet, only that X-ray structural studies were performed. The PDB ID 4NNR refers to human FKBP13 (also known as FKBP2) in complex with FK506.)
These structural studies are crucial for understanding the molecular basis of FKBP-13 function, its interactions with other proteins, and its ligand-binding properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing atomic-level information about conformational transitions. For FKBP proteins, NMR has been instrumental in understanding their flexibility and how they interact with ligands.
Studies on homologous FKBP12, which shares significant sequence identity with FKBP13, have demonstrated the utility of NMR in revealing conformational dynamics. frontiersin.orgnih.gov Transverse relaxation dispersion NMR spectroscopy, for instance, provides atom-specific details about the time scales, populations, and extent of structural reorganization under equilibrium conditions. nih.gov By using side-chain methyl groups as reporters, conformational dynamics on the microsecond timescale have been detected in the substrate-binding pocket of FKBP12, highlighting its plasticity even in the absence of a substrate. nih.govacs.org This plasticity is thought to be crucial for its interactions with various partners.
NMR has also been used to determine the conformation of ligands bound to FKBP proteins. For example, multidimensional, heteronuclear NMR methods were used to determine the complete 1H and 13C resonance assignments for ascomycin (B1665279), an FK506 analog, bound to recombinant FKBP. nih.gov This allowed for the determination of the bound conformation of ascomycin and provided insights into the structure of the drug-binding pocket. nih.gov While much of the detailed NMR work on conformational dynamics has focused on FKBP12 and FKBP12.6, the principles and techniques are directly applicable to FKBP13, given their structural similarities. iucr.orgnih.gov NMR studies can reveal slow conformational transitions, such as the cis-peptide configuration at specific residues, which can impact protein-recognition interactions. portlandpress.com
Advanced Microscopy for Subcellular Localization and Dynamics
Advanced microscopy techniques are essential for visualizing the location and movement of FKBP-13 within cells, providing crucial context for its function as an ER-resident protein. Confocal microscopy, for instance, has been used to demonstrate that FKBP13 primarily localizes to the lumen of the ER. frontiersin.orgnih.gov Immunostaining analysis followed by confocal microscopy has shown a staining pattern for FKBP13 strikingly similar to that of antibodies targeting the KDEL sequence, a known ER retention signal. frontiersin.orgnih.gov This confirms its presence within this organelle.
Studies have utilized immunofluorescence microscopy to observe the intracellular distribution of FKBP13 in various cell types, including plasmacytoma cells and HepG2 cells. frontiersin.orgnih.govpnas.org These studies have confirmed its predominant localization to the ER and have also investigated how its distribution might be affected by factors such as ER stress or the presence of ligands like FK506. frontiersin.orgnih.govpnas.org While FKBP13 is largely confined to the cytoplasm (specifically the ER) in cells grown with serum, its presence in crude nuclei and nuclear subfractions can increase under certain conditions or in the presence of FK506, although its localization within the nucleus appears distinct from other proteins like BIG1. pnas.org
Dual immunofluorescence analysis has further confirmed the colocalization of FKBP13 with specific cellular markers, such as the epithelial-cell marker E-cadherin in lung tissues, providing more detailed insights into its association with particular cell types and structures within tissues. atsjournals.org These microscopic approaches, combined with techniques like quantitative RT-PCR and immunoblotting, allow researchers to correlate changes in FKBP13 expression levels with its observed subcellular distribution under different physiological or stress conditions. frontiersin.org
Proteomics and Interactomics Approaches
Proteomics and interactomics are crucial for identifying FKBP-13's interaction partners and understanding the protein networks it participates in. These methods allow for the large-scale analysis of proteins and their interactions within a biological system.
Affinity purification coupled with mass spectrometry (AP-MS) is a common approach used to identify protein interaction partners. This involves using an antibody or a tagged version of the protein of interest (in this case, FKBP-13) to pull down complexes, which are then analyzed by mass spectrometry to identify the co-purifying proteins. nih.govpnas.org While specific AP-MS studies solely focused on FKBP-13 were not detailed in the search results, related studies on ER protein networks and other FKBP family members demonstrate the applicability of this method. For example, AP-MS has been used to identify subnetworks of interactions within the ER, highlighting the roles of chaperones like BiP and protein disulfide isomerases (PDIs) nih.gov. FKBP13 has been included in studies utilizing functionalized matrices for AP-MS of ER complexes, suggesting its interactome within the ER is being explored using such methods. nih.gov
Yeast two-hybrid screening is another method used to discover protein-protein interactions. This technique was used to identify a novel homologue of the erythrocyte membrane cytoskeletal protein 4.1, named 4.1G, as a binding target of FKBP13. nih.gov This interaction, specifically with the C-terminal domain of 4.1G, was shown to be inhibited by FK506 in a dose-dependent manner. nih.gov
Mass spectrometry under non-denaturing conditions, or native MS, allows for the determination of molecular masses of protein-ligand complexes without disrupting non-covalent interactions, enabling the unambiguous determination of protein-ligand interactions and even the estimation of dissociation constants. nih.gov Early MS studies of protein-ligand interactions focused on FKBP proteins and their binding to immunosuppressants like FK506, demonstrating the feasibility of using MS to study these interactions. nih.gov Quantitative proteomics approaches, such as those combining chemical modification and MS (e.g., SPROX), can also be used to identify protein-drug interactions on a proteomic scale. pnas.org
Bioinformatics and Computational Modeling for Sequence and Structural Analysis
Bioinformatics and computational modeling play vital roles in analyzing the sequence and structure of FKBP-13, predicting its properties, and understanding its evolutionary relationships and potential functions.
Sequence analysis of FKBP-13 reveals its characteristic FKBP-type PPIase domain. uniprot.orgmdpi.com It shares significant amino acid sequence identity with other FKBP family members, such as FKBP12. frontiersin.orgnih.gov Bioinformatic tools are used to identify conserved domains and motifs, such as the signal peptide and the C-terminal ER retention sequence (RTEL), which are crucial for its targeting and localization. frontiersin.orggenecards.org
Computational modeling, including homology modeling and structure prediction methods, can be used to generate three-dimensional models of FKBP-13, especially when experimental structures are not available or to study different conformational states. The Threading/ASSEmbly/Refinement (TASSER) approach, for example, has been used to predict tertiary structures for numerous FKBP proteins across different species, allowing for structural comparisons and the identification of homologous groups. nih.gov These models can reveal structural features and potential modifications that occurred during evolution. nih.gov
Docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a protein. These simulations can provide insights into the binding affinity and how different regions of the protein, including those outside the core FKBP domain, might modulate ligand binding. nih.govnih.gov Computational methods are also being developed to predict the structures of protein-ligand and protein-protein complexes, which is particularly relevant for understanding how FKBP-13 interacts with its partners and potential drug molecules. biorxiv.orgupc.edu Advanced computational approaches are being explored to improve the accuracy of predicting molecular glue-mediated ternary complexes involving FKBP proteins, demonstrating the increasing sophistication of computational methods in studying FKBP interactions. biorxiv.org Furthermore, bioinformatics analysis of gene families, including FKBPs in various organisms like rice and wheat, helps in understanding their chromosomal locations, evolutionary relationships, gene structures, and the presence of regulatory elements in their promoters that might be linked to their expression under different conditions. mdpi.comnih.gov
Future Directions and Emerging Research Avenues
Elucidation of Novel FKBP-13 Binding Partners and Substrates
Identifying the proteins and peptides that physically interact with or are substrates of FKBP-13 is a critical area for future investigation. While FKBP-13 is known to bind immunosuppressive drugs like FK506 and rapamycin (B549165), its endogenous binding partners and substrates are less extensively characterized. nih.govnih.govfrontiersin.org
One identified physiological binding target is the COOH-terminal domain (CTD) of 4.1G, a homologue of the erythrocyte membrane cytoskeletal protein 4.1. nih.govosti.gov The interaction with 4.1G-CTD is dependent on a histidyl-proline moiety within 4.1G-CTD and is inhibited by FK506. nih.govosti.gov The presence of FKBP-13 in erythrocytes, which lack an ER, suggests potential functions in membrane cytoskeletal scaffolds beyond its ER chaperone role. nih.govosti.gov
Another reported interaction is with the N-terminal fragment of Brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 1 (BIG1), a protein involved in vesicular trafficking. pnas.org This interaction, confirmed by coimmunoprecipitation, suggests a potential role for FKBP-13 in modulating vesicular transport, possibly mediated via ARF activation. pnas.org
Recent studies have also identified FKBP-13 as a binding partner of proinsulin in pancreatic β-cells. mdpi.com Research indicates that FKBP-13 interacts with proinsulin and its chaperone GRP94, and its knockout leads to increased proinsulin misfolding and secretion of immature proinsulin. mdpi.com This suggests that FKBP-13's PPIase activity may target a specific proline residue (P28) in the proinsulin B-chain, crucial for correct folding. mdpi.com
Further research utilizing advanced proteomic techniques such as affinity purification coupled with mass spectrometry and cross-linking strategies is needed to comprehensively map the FKBP-13 interactome under various physiological and stress conditions. Identifying novel substrates for its PPIase activity through methods like quantitative proteomics with isomer-specific antibodies would provide insights into its catalytic functions beyond general protein folding.
Deeper Understanding of FKBP-13's Role in Organelle-Specific Homeostasis
While primarily known as an ER-resident protein involved in protein folding and the UPR, emerging evidence suggests FKBP-13 may play roles in the homeostasis of other organelles or in inter-organelle communication. nih.govfrontiersin.org
FKBP-13's presence in erythrocytes, which lack an ER, and its association with membrane cytoskeletal proteins like 4.1G and 4.1R, points towards a potential function at the plasma membrane or in membrane-associated processes. nih.govosti.gov The physiological implications of this interaction and whether FKBP-13 contributes to the structural integrity or function of the membrane cytoskeleton require further investigation. nih.gov
In the context of ER stress, FKBP-13 has been shown to protect plasma cells from apoptosis by facilitating the ubiquitination and degradation of misfolded immunoglobulins, thereby lowering ER stress. nih.govfrontiersin.orgbiorxiv.orgfrontiersin.org This highlights a specific role for FKBP-13 in maintaining protein quality control within the ER, particularly in cells with high protein synthesis demands. frontiersin.org Future studies could explore if FKBP-13 has similar protective roles in other cell types experiencing high ER stress loads.
The interaction with BIG1, a guanine nucleotide-exchange factor for ARF proteins that regulate vesicular trafficking, suggests a potential involvement of FKBP-13 in membrane transport between organelles, such as ER-Golgi trafficking. pnas.org Further research is needed to delineate the precise mechanisms by which FKBP-13 influences BIG1 activity and vesicular transport pathways. The potential for FKBP-13 to interact with or influence the function of other organelle-specific proteins, such as those involved in mitochondrial dynamics or lysosomal function, remains an open area for exploration.
Exploration of Species-Specific Functional Divergence of FKBP-13
The FKBP family is conserved across various species, but individual members, including FKBP-13, may exhibit species-specific functional variations. nih.govwpmucdn.commdpi.com While mammalian FKBP-13 is primarily associated with the ER and protein folding, studies in other organisms may reveal unique or divergent roles.
For instance, Drosophila melanogaster has a FKBP homologue, CG14715 (dFKBP13), which shares 57% sequence identity with mammalian FKBP-13, suggesting conserved roles in intracellular transport and protein folding. nih.gov However, detailed evidence on its specific functions in Drosophila development and cellular processes is limited. nih.gov
In plants, FKBP proteins are involved in various processes, including photosynthetic system reactions, stress responses, and growth and development. mdpi.comresearchgate.net Genome-wide analyses in wheat (Triticum aestivum) have identified FKBP genes, including those related to FKBP-13, with predicted localizations in chloroplasts, suggesting potential roles in chloroplast biogenesis and response to photosynthetic stress. mdpi.comresearchgate.net This contrasts with the predominantly ER localization observed in mammals. frontiersin.org
Investigating FKBP-13 homologues in diverse organisms using comparative genomics, transcriptomics, and functional studies can reveal the evolutionary history of its functions and identify species-specific adaptations. Such studies could provide valuable insights into conserved and divergent roles of FKBP-13 in protein homeostasis, stress responses, and other cellular processes.
Investigation of FKBP-13's Uncharacterized Enzymatic Activities
Beyond its established PPIase activity, the possibility of FKBP-13 possessing other enzymatic activities or moonlighting functions warrants further investigation. While the PPIase domain is conserved and crucial for its known protein folding role, the presence of other domains or interaction with different proteins might confer additional catalytic capabilities. nih.govwpmucdn.com
Although FKBP-13 has lower activity towards post-translationally modified procollagen (B1174764) compared to FKBP65, its specific substrate preferences within the ER lumen are not fully defined. nih.govbiorxiv.org Identifying the specific proline-containing motifs or protein substrates that FKBP-13 preferentially acts upon would provide a clearer picture of its catalytic specificity.
Furthermore, the interaction with BIG1, a guanine nucleotide-exchange factor, raises the question of whether FKBP-13 directly or indirectly modulates the enzymatic activity of BIG1 or other related proteins. pnas.org While the mechanism of this interaction and its functional consequences on vesicular trafficking are not fully understood, it opens the possibility of FKBP-13 influencing GTPase activity.
Advanced biochemical and structural studies, including co-crystallization with substrates or inhibitors, and enzyme activity assays with a broader range of potential substrates, are needed to fully characterize the enzymatic repertoire of FKBP-13. Exploring potential post-translational modifications of FKBP-13 itself could also reveal regulatory mechanisms that influence its enzymatic activity or interactions.
Integration of Multi-Omics Data for Systems-Level Understanding of FKBP-13 Function
A comprehensive understanding of FKBP-13's role in cellular biology requires integrating data from multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comfrontiersin.orgbrjac.com.brnih.gov This systems biology approach can provide a holistic view of how FKBP-13 functions within complex biological networks. azolifesciences.comfrontiersin.orgbrjac.com.brnih.govinstitut-curie.org
Genomic studies can identify genetic variations in the FKBP2 gene (encoding FKBP-13) that may be associated with disease susceptibility or altered protein function. Transcriptomic data can reveal how FKBP2 expression is regulated under different conditions and how it correlates with the expression of other genes. mdpi.com Proteomic studies can provide insights into FKBP-13 protein levels, post-translational modifications, and interactions with other proteins. nih.govpnas.orgmdpi.comfrontiersin.org Metabolomic analysis can help understand how changes in FKBP-13 expression or function impact cellular metabolic pathways. azolifesciences.comfrontiersin.orgbrjac.com.brnih.gov
Integrating these diverse datasets using bioinformatics and computational modeling approaches can help build interaction networks, identify functional modules, and predict the downstream effects of modulating FKBP-13 activity. azolifesciences.comfrontiersin.orgbrjac.com.brnih.govinstitut-curie.org For example, multi-omics data could be used to correlate FKBP-13 expression with the levels of its binding partners, substrates, or proteins involved in ER homeostasis and vesicular trafficking. nih.govpnas.orgmdpi.comfrontiersin.org This integrated approach is crucial for unraveling the complex roles of FKBP-13 in maintaining cellular homeostasis and its potential involvement in various diseases. nih.govnih.govbiorxiv.orgfrontiersin.orgmdpi.commdpi.com
Data Table: Selected FKBP-13 Binding Partners and Substrates
| Partner/Substrate | Type of Interaction | Physiological Context | Relevant Research |
| 4.1G-CTD | Protein-protein interaction | Membrane cytoskeleton | nih.govosti.gov |
| BIG1 (N-terminal fragment) | Protein-protein interaction | Vesicular trafficking | pnas.org |
| Immunoglobulins (misfolded) | Chaperone/Client interaction, facilitates ubiquitination | ER protein quality control in plasma cells | nih.govfrontiersin.orgbiorxiv.orgfrontiersin.org |
| Proinsulin | Protein-protein interaction, potential PPIase substrate | Proinsulin folding in pancreatic β-cells | mdpi.com |
Data Table: FKBP-13 Homologues and Localization in Different Species
| Species | Homologue | Predicted/Observed Localization | Relevant Research |
| Human | FKBP-13 (FKBP2) | Endoplasmic Reticulum, Erythrocyte membrane cytoskeleton | nih.govnih.govfrontiersin.orgresearchgate.net |
| Drosophila melanogaster | CG14715 (dFKBP13) | Intracellular (predicted) | nih.gov |
| Triticum aestivum (Wheat) | Related FKBP genes | Chloroplast (predicted) | mdpi.comresearchgate.net |
Q & A
Q. Q1. What experimental approaches are recommended for initial characterization of FKBP-13 in mammalian cells?
To characterize FKBP-13, begin with molecular cloning using techniques such as PCR amplification of cDNA libraries, followed by subcellular localization via immunofluorescence or confocal microscopy. FKBP-13’s endoplasmic reticulum (ER) association can be confirmed using co-localization markers (e.g., calnexin) and its membrane anchorage assessed via detergent fractionation . Include controls like FKBP-12 (cytosolic homolog) to validate specificity. Ensure sequence alignment tools (e.g., BLAST) confirm homology and signal peptide presence .
Q. Q2. How can researchers validate FKBP-13’s peptidyl-prolyl isomerase (PPIase) activity given its structural similarity to FKBP-12?
Use in vitro rotamase assays with synthetic substrates (e.g., succinyl-Ala-Phe-Pro-Phe-4-nitroanilide) and compare kinetics with FKBP-12. FKBP-13’s conserved catalytic residues (e.g., Asp37, Arg42, Phe46) should show comparable enzymatic efficiency. Employ competitive inhibition assays with FK506/rapamycin to confirm drug-binding specificity . For reproducibility, report kinetic parameters (Km, kcat) with statistical precision (±SEM) and adhere to standardized enzyme units .
Advanced Research Questions
Q. Q3. What methodologies resolve structural discrepancies in FKBP-13’s drug-binding site compared to FKBP-12?
Leverage X-ray crystallography or cryo-EM to resolve FKBP-13’s tertiary structure, focusing on the C-terminal domain (residues 29–120) where drug-binding residues (e.g., Tyr26, Phe46) are conserved. Compare with FKBP-12’s crystal structure (PDB: 1FKF) to identify conformational differences. Molecular dynamics simulations can model FK506 interactions and predict binding affinity shifts .
Q. Q4. How should contradictory data on FKBP-13’s role in ER stress response be addressed?
Design longitudinal studies using FKBP-13 knockout models (e.g., CRISPR/Cas9) to monitor ER stress markers (GRP78, CHOP) under varying conditions (e.g., tunicamycin treatment). Combine transcriptomics (RNA-seq) with co-immunoprecipitation (Co-IP) to identify interacting partners (e.g., calnexin, BiP). Address contradictions by stratifying data based on cell type, stress duration, and post-translational modifications .
Q. Q5. What strategies optimize FKBP-13 functional studies in disease models (e.g., neurodegeneration)?
Use tissue-specific conditional knockouts (Cre-LoxP) in animal models to isolate FKBP-13’s role in neuronal vs. systemic contexts. Pair with proteomic profiling (e.g., TMT mass spectrometry) to map interactomes in disease states. Validate findings using patient-derived iPSCs and correlate with clinical biomarkers (e.g., tau phosphorylation in Alzheimer’s) .
Methodological & Data Analysis Challenges
Q. Q6. How to ensure reproducibility in FKBP-13 subcellular localization studies?
Standardize protocols for cell fixation (paraformaldehyde vs. methanol), antibody validation (siRNA knockdown controls), and imaging parameters (laser intensity, z-stack intervals). Report negative controls (e.g., FKBP-12 localization) and use ER retention signal mutants (ΔRTEL) to confirm ER-specific targeting .
Q. Q7. What statistical frameworks are critical when analyzing FKBP-13’s role in calcium signaling?
Employ paired t-tests for calcium flux assays (e.g., Fura-2 AM measurements) and ANOVA for multi-group comparisons (e.g., WT vs. FKBP-13 KO cells). Use false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). Avoid overinterpreting “significant” differences without reporting exact p-values and effect sizes .
Q8. How to design a robust research question investigating FKBP-13’s interaction with mTOR pathways?
Apply the FINER criteria:
- Feasible : Use siRNA knockdown in HEK293T cells to assess mTORC1 activity (e.g., S6K phosphorylation).
- Novel : Explore FKBP-13’s rapamycin-binding vs. FKBP-12’s role.
- Ethical : Adhere to institutional biosafety guidelines for genetic modifications.
- Relevant : Link findings to mTOR-associated pathologies (e.g., cancer, autoimmune disorders) .
Data Presentation & Literature Integration
Q. Q9. How to effectively tabulate FKBP-13’s biochemical properties for publication?
Include columns for:
- Molecular weight (13 kDa mature protein, 21-aa signal peptide).
- PPIase activity (kcat/Km ratio vs. FKBP-12).
- Drug-binding affinity (IC50 for FK506/rapamycin).
- Subcellular localization (ER membrane vs. cytosolic fractions).
Reference primary data from Jin et al. (1991) and cross-validate with yeast homolog studies (e.g., S. cerevisiae FKB2) .
Q. Q10. What criteria distinguish high-quality studies on FKBP-13’s post-translational modifications?
Prioritize studies that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
